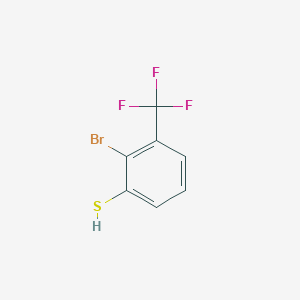

2-Bromo-3-trifluoromethyl-benzenethiol

Description

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAUTTLSQMQBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266118 | |

| Record name | Benzenethiol, 2-bromo-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858256-19-5 | |

| Record name | Benzenethiol, 2-bromo-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 2-bromo-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-3-trifluoromethyl-benzenethiol typically involves the bromination of 3-trifluoromethyl-benzenethiol. The reaction is carried out under controlled conditions using bromine or a brominating agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

2-Bromo-3-trifluoromethyl-benzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol or other reduced products.

Common reagents used in these reactions include bromine, hydrogen peroxide, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-trifluoromethyl-benzenethiol is utilized as a building block in organic synthesis. It serves as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. The bromine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances the lipophilicity and biological activity of the resultant compounds .

Example Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the formation of thiol derivatives.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds, which are significant in drug development.

Materials Science

In materials science, this compound is employed in the development of functional materials such as polymers and coatings. Its ability to form thiol-ene click reactions allows for the creation of cross-linked networks that are useful in various applications including adhesives and sealants.

Properties Beneficial for Materials:

- High thermal stability due to the trifluoromethyl group.

- Enhanced adhesion properties when used in coatings.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its unique structure which can influence biological activity. Research indicates that derivatives of benzenethiols exhibit antimicrobial and anti-inflammatory properties. The trifluoromethyl group often contributes to increased potency and selectivity of these compounds against specific biological targets .

Case Studies:

- A study demonstrated that modifications to the thiol group could enhance the antimicrobial efficacy of related compounds.

- Research on fluorinated benzenes has shown promising results in developing new anti-cancer agents.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex organic compounds | Versatile reactivity; enhances compound properties |

| Materials Science | Development of functional materials | High thermal stability; improved adhesion |

| Medicinal Chemistry | Potential drug development | Increased potency; selective biological activity |

Mechanism of Action

The mechanism of action of 2-Bromo-3-trifluoromethyl-benzenethiol involves its reactive functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, influencing its interaction with biological targets .

Comparison with Similar Compounds

2-Bromo-3-trifluoromethyl-benzenethiol can be compared with similar compounds such as:

2-Bromo-3-trifluoromethylpyridine: This compound has a pyridine ring instead of a benzene ring, which can affect its reactivity and applications.

3,5-Bis(trifluoromethyl)benzenethiol: This compound has two trifluoromethyl groups, which can enhance its electron-withdrawing properties and influence its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.

Biological Activity

2-Bromo-3-trifluoromethyl-benzenethiol is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group attached to a benzene ring with a thiol (-SH) functional group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Research indicates that compounds with thiol groups can exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes or interact with microbial enzymes.

- Enzyme Inhibition : Thiols are known to participate in redox reactions and can act as inhibitors for certain enzymes. Studies suggest that this compound may inhibit enzymes involved in oxidative stress pathways, potentially offering therapeutic benefits in conditions characterized by oxidative damage .

- Cytotoxicity : Preliminary studies have shown that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death .

The mechanism by which this compound exerts its biological effects involves several potential pathways:

- Interaction with Biomolecules : The thiol group can form disulfide bonds or react with reactive oxygen species (ROS), influencing cellular redox states. This interaction can modulate the activity of proteins and enzymes critical for cell function.

- Signaling Pathways : By affecting key signaling pathways, such as those involving NF-kB or MAPK, the compound may alter cellular responses to stress or growth signals, impacting proliferation and apoptosis .

Case Studies and Research Findings

Numerous studies have explored the biological implications of compounds similar to this compound:

- Antibacterial Activity Assessment : A study evaluated several thiol-containing compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed significant antibacterial activity, particularly against resistant strains .

- Cytotoxicity in Cancer Models : In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer agent. The study highlighted its ability to modulate key apoptotic markers such as caspases and Bcl-2 family proteins .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-trifluoromethyl-benzenethiol, and how can intermediates be characterized?

- Methodological Answer : Start with bromination of 3-trifluoromethylbenzenethiol using N-bromosuccinimide (NBS) under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using -NMR and -NMR. Purify via column chromatography with silica gel (hexane/ethyl acetate gradient). Validate final product purity using HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Reference analogous brominated thiophenol syntheses for protocol adaptation .

Q. How can researchers mitigate sulfur oxidation during storage or handling of this compound?

- Methodological Answer : Store the compound under inert gas (argon or nitrogen) in amber vials at −20°C. Add stabilizing agents like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/w. Regularly assess oxidation via FT-IR (monitor S–H stretch at ~2550 cm) and -NMR (loss of thiol proton resonance). Use degassed solvents for reactions to minimize in-situ oxidation .

Q. What spectroscopic techniques are critical for structural elucidation of brominated aromatic thiols?

- Methodological Answer : Employ -NMR to identify aromatic proton splitting patterns and -NMR for carbon backbone analysis. Use -NMR to confirm trifluoromethyl group integrity (δ −60 to −70 ppm). Supplement with high-resolution MS (HRMS) for exact mass validation. Compare data with structurally similar compounds (e.g., 3-bromothiophenol) to resolve ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in C–S bond-forming reactions involving this compound?

- Methodological Answer : Conduct computational studies (DFT at B3LYP/6-311+G(d,p)) to map electron density and steric maps around the thiol group. Validate experimentally via competitive coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination). Analyze substituent effects using Hammett plots with para-substituted aryl halides. Contrast results with non-fluorinated analogs (e.g., 2-bromo-3-methylbenzenethiol) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as a ligand in transition-metal catalysis?

- Methodological Answer : Perform systematic reproducibility studies under controlled conditions (temperature, solvent purity, catalyst loading). Use in-situ Raman spectroscopy to monitor metal-thiolate complex formation. Compare data across multiple batches of the compound to rule out impurity-driven variability. Cross-reference with crystallographic data (e.g., X-ray diffraction of metal complexes) to confirm ligand coordination modes .

Q. How can researchers quantify the impact of bromine substitution on the acidity of the thiol group in this compound?

- Methodological Answer : Measure pKa via potentiometric titration in DMSO/water mixtures (50:50 v/v) using a glass electrode calibrated to the medium. Validate with UV-Vis spectroscopy by tracking deprotonation-induced spectral shifts. Compare with DFT-calculated acidity constants (ΔG values for deprotonation). Contrast with meta- or para-brominated analogs to assess positional effects .

Data Analysis and Validation

Q. What protocols ensure accurate quantification of trace decomposition products in aged samples of this compound?

- Methodological Answer : Use GC-MS with a DB-5MS column and electron ionization (EI) to separate and identify volatile degradation byproducts (e.g., disulfides or oxidized species). For non-volatile residues, employ LC-MS with a C18 column and electrospray ionization (ESI). Quantify using external calibration curves for suspected contaminants (e.g., 3-trifluoromethylbenzenesulfonic acid) .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of thiol-mediated nucleophilic aromatic substitution reactions with this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., S–D substitution) and compare reaction rates under identical conditions. Measure primary KIEs via ratios using -NMR integration. Secondary KIEs are assessed via -labeling at reactive sites. Interpret results using Eyring plots to distinguish between concerted and stepwise mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.